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FAERS Analysis: Netarsudil Safety Signals

The following tables summarize key safety findings from a 2025 real-world pharmacovigilance study of
Netarsudil, which identified 63 adverse event (AE) signals from reports submitted to FAERS between
January 2018 and September 2024 [1].

Table 1: Ocular Adverse Events (AEs) Associated with Netarsudil

Specific Adverse Event Reporting Signal Strength
AE Category . .
(Preferred Term) Frequency (n) (Reporting Odds Ratio)
Known Ocular AEs Conjunctival hyperemia 256 Significant [1]
(Listed on Label)
Vision blurred 131 Significant [1]
Eye irritation 93 Significant [1]
Corneal verticillata 66 Among the strongest [1]
New Ocular AEs (Not  Allergic blepharitis 10 Significant [1]

on Label)
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AE Category

Specific Adverse Event
(Preferred Term)

Reporting
Frequency (n)

Signal Strength
(Reporting Odds Ratio)

Eye pruritus Not specified Significant [1]
Dacryostenosis (tear duct Not specified Significant [1]
stenosis)
Myopic shift Not specified Significant [1]
Corneal hemorrhage Not specified Significant [1]
Table 2: Systemic and Other Safety Signals
Specific Adverse
AE Category Event (Preferred Reporting Frequency (n) Comments

Term)

Systemic
AEs

Time to
Onset

Subgroup
Analysis

Hypersensitivity

Swelling face

Dermatitis allergic

Dermatitis contact

Median Time

Patients > 65 years

Patients 18-64 years

20

1 day (IQR: 0-13 days)

More prone to inflammation-
related AEs

More prone to cataract
subcapsular, dry eye,
refraction disorder

Signals primarily in immune
system and skin disorder
categories [1]

[1]

[1]

[1]

82.65% of AEs occurred
within the first month [1]

[1]

[1]
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Experimental Protocols & Methodologies

For researchers aiming to replicate or evaluate this analysis, here are the detailed methodologies employed in

the key studies.

FAERS Data Mining & Disproportionality Analysis

The core pharmacovigilance study used the following protocol to identify safety signals [1]:

e Data Source: AE reports were extracted from the FAERS database via the OpenVigil 2.1
pharmacovigilance tool. The data covered reports from January 2018 to September 2024 [1].
e Case Selection: Reports were included where netarsudil (or its brand name "Rhopressa”) was listed
as the "primary suspected” drug [1].
o Statistical Analysis - Disproportionality:
o The Reporting Odds Ratio (ROR) was used as the primary metric to identify potential safety
signals [1].
o A signal was considered statistically significant if the number of reports for a specific AE was 2
3 and the lower limit of the 95% confidence interval (Cl) for the ROR was > 1 [1].
o The calculation was based on a 2x2 contingency table (see Table 3) [1].

Table 3: 2x2 Table for ROR Calculation

Target AE Reported All Other AEs Reported Total
Netarsudil a b a+b
All Other Drugs c d c+d
Total a+c b+d atb+c+d

ROR = (a/b) / (c/d) [1]

¢ Additional Analyses:
o Time to Onset (TTO): The interval between the start of netarsudil and the AE occurrence was
analyzed. A Weibull distribution model was fitted, where a shape parameter () < 1 indicates
that AE incidence decreases over time (early failure type) [1].
o Subgroup Analysis: Signals were stratified by age and gender [1].
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o Sensitivity Analysis: To minimize confounding, disproportionality analysis was repeated after
excluding reports involving the top 30 drugs co-administered with netarsudil [1].

Clinical Trial Meta-Analysis Protocol

A 2025 network meta-analysis provided comparative efficacy and safety data with the following method [2]:

e Data Sources: Researchers systematically searched PubMed, Cochrane, Web of Science, and
Scopus up to October 7th, 2024 [2].
e Study Selection: Included randomized controlled trials (RCTs) comparing netarsudil-containing
interventions with other IOP-lowering treatments [2].
o Data Synthesis: A frequentist network meta-analysis was performed.
o Efficacy was presented as Mean Differences (MDs) in IOP reduction.
o Safety was presented as Risk Ratios (RRs) with 95% Cls [2].
¢ Quality Assessment: The Cochrane risk-of-bias (ROB) tool was used to assess the quality of the
included RCTs [2].

Mechanism of Action & Comparative Performance

Pharmacological Profile

Netarsudil is a first-in-class Rho kinase (ROCK) inhibitor approved for lowering intraocular pressure (IOP).

Its novel mechanism differs from traditional agents [3] [4]:

¢ Primary Mechanism: Increases aqueous humor outflow through direct relaxation and modulation of
the trabecular meshwork [3] [4].

e Secondary Mechanisms: Also reduces aqueous production by inhibiting the norepinephrine
transporter (NET) in the ciliary body and may lower episcleral venous pressure [3].

The diagram below illustrates the sites of action for Netarsudil in the eye.
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Comparative Efficacy and Safety vs. Other Agents

o Efficacy: The fixed-dose combination of Netarsudil 0.02%/Latanoprost 0.005% once daily was
identified as one of the most effective interventions for IOP reduction across multiple follow-up
periods (1, 2, 6 weeks, and 3 months) in a 2025 network meta-analysis [2].

o Safety Profile Comparison: The same analysis concluded that while netarsudil-containing
medications were effective, they were associated with a higher rate of adverse events compared
to other agents. Traditional therapies like latanoprost 0.005% and timolol 0.5% were found to have
potentially fewer side effects, specifically a lower incidence of blurred vision, conjunctival
hemorrhage, and conjunctival hyperemia [2].

Interpretation Notes for Researchers
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When interpreting these FAERS results, please consider:

¢ Signal vs. Causality: A signal in FAERS indicates a statistical association, not confirmed causation.
It serves as a hypothesis for further investigation [5].

¢ Reporting Biases: The FAERS database relies on spontaneous reporting, which is subject to under-
reporting and reporting biases (e.g., media attention can influence reporting rates) [5].

e Data Limitations: The presence of an AE report does not verify that the drug caused the event.
Confounding factors, such as underlying diseases and concomitant medications, may influence the
results [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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